[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS: 1354017-15-4) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected isopropylamino group at the 3-position and an acetic acid moiety at the 1-position of the pyrrolidine ring . The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the acetic acid functionality allows for further derivatization via coupling reactions .
Properties
IUPAC Name |
2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-10(2)16(13(19)20-14(3,4)5)11-6-7-15(8-11)9-12(17)18/h10-11H,6-9H2,1-5H3,(H,17,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFXBHWAIGWPLC-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Chiral Pyrrolidine Intermediate
The pyrrolidine ring is constructed via cyclization of γ-amino alcohols or through asymmetric hydrogenation of pyrroline precursors. For enantiomerically pure (S)-pyrrolidine, enzymatic resolution or chiral auxiliary-mediated synthesis is employed.
Example Protocol:
Introduction of Boc-Protected Isopropylamino Group
The Boc group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Reagent | Boc₂O, Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → Room Temperature |
| Reaction Time | 12–24 hours |
| Yield | 85–92% |
Mechanism :
The isopropylamine reacts with Boc₂O in the presence of TEA, forming the Boc-protected amine. The reaction is quenched with aqueous HCl, and the product is extracted into DCM.
Functionalization with Acetic Acid Moiety
The acetic acid group is introduced via alkylation or nucleophilic substitution.
Method A: Alkylation of Pyrrolidine Nitrogen
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React (S)-3-(Boc-isopropyl-amino)pyrrolidine with ethyl bromoacetate.
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Saponify the ester to the free acid using NaOH/MeOH.
Conditions :
| Parameter | Value |
|---|---|
| Base | NaH (60% in mineral oil) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −10°C → Reflux |
| Yield (Ester) | 78% |
| Yield (Acid) | 95% |
Method B: Triflate Displacement (Preferred Route)
This method, adapted from Matulevičiūtė et al., ensures superior stereochemical fidelity:
-
Preparation of Triflate Intermediate :
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Convert methyl (S)-2-hydroxypropanoate to its triflate ester using trifluoromethanesulfonic anhydride (Tf₂O).
-
-
Nucleophilic Substitution :
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Treat the triflate with Boc-protected isopropylaminopyrrolidine in DCM at −50°C.
-
Data Table :
| Starting Material | Product | Yield | ee (%) |
|---|---|---|---|
| Methyl (S)-2-triflate | Methyl (R)-2-[(Boc-isopropyl-amino)pyrrolidinyl]propanoate | 84% | 99 |
-
Ester Hydrolysis :
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Hydrolyze the methyl ester with 2 N NaOH in methanol to yield the acetic acid derivative.
-
Optimization and Scalability
Temperature Control
Maintaining −50°C during the triflate displacement minimizes racemization, preserving enantiomeric excess (ee > 98%).
Solvent Selection
-
DCM vs. THF : DCM provides higher yields (84% vs. 65%) due to better solubility of Boc-protected amines.
Catalytic Enhancements
-
Phase-Transfer Catalysts : Tetrabutylammonium iodide (TBAI) improves reaction rates by 30% in alkylation steps.
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Cycle Time | 48 hours | 72 hours |
| Overall Yield | 68% | 62% |
| Purity (HPLC) | 99.5% | 98.8% |
Challenges :
-
Exothermic reactions during Boc protection require precise temperature control.
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Residual triflate reagents necessitate rigorous purification to meet pharmaceutical standards.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Triflate Displacement | High ee (99%), Scalable | Costly reagents |
| Direct Alkylation | Simpler workflow | Moderate ee (85–90%) |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the secondary amine. Acidic hydrolysis is the primary method for deprotection:
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 4 M HCl in dioxane | Dioxane | 0–25°C | 2–4 hr | >90% |
| Trifluoroacetic acid | DCM | 25°C | 1 hr | 95% |
Mechanism : Protonation of the Boc carbonyl oxygen generates a carbamic acid intermediate, which decomposes to release CO₂ and tert-butanol, yielding the free amine.
Applications :
-
Enables subsequent functionalization of the amine (e.g., alkylation, acylation).
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Critical for solid-phase peptide synthesis (SPPS) workflows.
Amide Bond Formation via Carboxylic Acid Activation
The acetic acid group undergoes activation for coupling with amines:
Common Activation Methods
| Method | Reagents | Solvent | Coupling Partner | Yield |
|---|---|---|---|---|
| Carbodiimide-mediated | EDC/HOBt | DMF | Primary amine | 70–85% |
| Mixed anhydride | Isobutyl chloroformate | THF | Amino alcohol | 65–75% |
Key Considerations :
-
Stereochemical integrity of the (S)-pyrrolidine center is preserved under mild conditions.
-
The isopropyl group introduces steric hindrance, requiring optimized stoichiometry (1.2–1.5 eq. amine).
Esterification of the Acetic Acid Moiety
The carboxylic acid is esterified to improve membrane permeability or facilitate purification:
Typical Esterification Protocols
| Ester Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Methyl | SOCl₂/MeOH | 0°C → reflux | 80–90% |
| Benzyl | DCC/DMAP, BnOH | RT, 12 hr | 70–75% |
Post-Reaction Modifications :
-
Esters are hydrolyzed back to the acid using NaOH/MeOH (1–2 hr, 25°C).
Functionalization of the Deprotected Amine
After Boc removal, the secondary amine undergoes diverse reactions:
Reaction Pathways
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride, base | N-Acetyl derivative | 85–92% |
| Reductive alkylation | Formaldehyde, NaBH₃CN | N-Methylpyrrolidine analog | 60–70% |
| Sulfonylation | Tosyl chloride, pyridine | Sulfonamide | 75–80% |
Limitations :
-
Steric bulk from the pyrrolidine and isopropyl groups reduces reactivity with bulky electrophiles.
Ring-Opening and Cycloaddition Reactions
The pyrrolidine ring exhibits limited reactivity under standard conditions but participates in specialized transformations:
Ring-Opening Epoxidation (Hypothetical Pathway)
| Conditions | Outcome |
|---|---|
| mCPBA, DCM, 0°C | Epoxide formation at C2–C3 |
Inverse Electron-Demand Diels-Alder (IEDDA) :
-
Requires installation of a strained dienophile (e.g., trans-cyclooctene) on the amine post-deprotection .
-
Reacts with tetrazines (k₂ ≈ 10³–10⁴ M⁻¹s⁻¹) for bioorthogonal labeling .
Reaction Optimization Data
Solvent Effects on Amide Coupling
| Solvent | Dielectric Constant | Reaction Rate (rel.) |
|---|---|---|
| DMF | 36.7 | 1.00 |
| THF | 7.5 | 0.45 |
| DCM | 8.9 | 0.30 |
Temperature Dependence of Boc Deprotection
| Temperature | Half-Life (TFA/DCM) |
|---|---|
| 0°C | 60 min |
| 25°C | 15 min |
| 40°C | 5 min |
This compound’s versatility in deprotection, coupling, and functionalization reactions makes it indispensable for synthesizing chiral peptidomimetics and probing biological targets. Strategic manipulation of its functional groups enables tailored applications in drug discovery and chemical biology.
Scientific Research Applications
Medicinal Chemistry Applications
a. Building Block for Drug Synthesis
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid serves as a versatile building block in the synthesis of various biologically active compounds. It is particularly useful in creating pyrrolidine-based molecules, which have been shown to exhibit a range of pharmacological activities, including anti-cancer and anti-inflammatory properties.
b. Inhibitors of Enzymatic Activity
Research indicates that derivatives of this compound can act as inhibitors for specific enzymes, such as EGFR (epidermal growth factor receptor) tyrosine kinase. This receptor is often overexpressed in various cancers, making it a critical target for therapeutic intervention. Compounds synthesized from this compound have demonstrated potent inhibitory effects against this enzyme, showcasing its potential in cancer treatment .
Organic Synthesis Applications
a. Asymmetric Synthesis
The compound is utilized in asymmetric synthesis processes, particularly in the Morita-Baylis-Hillman reaction, which is essential for constructing complex organic molecules with high stereochemical control. The presence of the tert-butoxycarbonyl (Boc) group facilitates the protection and deprotection steps commonly required in multi-step synthesis protocols .
b. Synthesis of Aminopyrrolidine Scaffolds
This compound can be transformed into aminopyrrolidine scaffolds, which are valuable intermediates in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents .
Case Studies and Research Findings
Case Study 1: EGFR Inhibition
In a study published by the Royal Society of Chemistry, derivatives of this compound were synthesized and evaluated for their inhibitory activity against EGFR tyrosine kinase. The results indicated that certain modifications to the pyrrolidine structure enhanced potency and selectivity, leading to promising candidates for further development .
Case Study 2: Antibacterial Activity
Another research effort focused on synthesizing N-benzyl-3-sulfonamidopyrrolidines from this compound. These compounds showed significant antibacterial activity against various strains of bacteria, suggesting potential applications in treating bacterial infections .
Summary Table of Applications
Mechanism of Action
The mechanism of action of [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The tert-butyloxycarbonyl group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites within the molecule. The pyrrolidine ring and acetic acid moiety contribute to the compound’s overall reactivity and potential biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound belongs to a class of nitrogen-containing heterocycles with protective groups and carboxylic acid/ester functionalities. Key structural analogues include:
Key Observations:
- Ring Size and Conformation : Pyrrolidine (5-membered) vs. piperidine (6-membered) derivatives (e.g., ) differ in ring strain and conformational flexibility, impacting binding affinity in drug design.
- Functional Groups : The Boc group in the target compound and 10a enhances stability, while ester (10a) vs. carboxylic acid (target) moieties dictate reactivity (e.g., hydrolysis susceptibility).
- Crystallinity : Compounds like 10a exhibit higher melting points (169–173°C) due to indole substituents, whereas the target compound’s melting point is unreported but likely lower due to less aromatic bulk .
Biological Activity
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a compound with notable biological properties, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is classified under specialty materials with the following chemical formula:
- Chemical Formula : C₁₄H₂₆N₂O₄
- CAS Number : 438631-75-5
The structure features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an isopropyl amino group, which contributes to its biological activity.
The biological activity of this compound has been linked to several mechanisms, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Interaction with Receptors : It has potential interactions with various receptors that modulate physiological responses.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. For instance, it has shown significant activity against several Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are as follows:
| Bacterial Strain | MIC (nM) |
|---|---|
| B. subtilis PTCC 1023 | 180 |
| Staphylococcus aureus ATCC 6538p | 44 |
| MRSA 17 | 11 |
| S. saprophyticus ATCC 15305 | 44 |
| S. warneri ATCC 27836 | 11 |
These results indicate that this compound exhibits potent antibacterial activity at non-cytotoxic concentrations, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
In addition to its antibacterial properties, this compound has been investigated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells by disrupting mitotic spindle formation. This was evidenced by studies showing an increase in multipolar mitoses in centrosome-amplified cancer cell lines treated with this compound .
Case Studies
- In Vitro Studies : A study demonstrated that treatment with this compound led to a significant increase in multipolarity in DLD1 human colon cancer cells. The compound's effectiveness was compared against known inhibitors, showcasing its potential as a therapeutic agent .
- Pharmacokinetics : The pharmacokinetic profile of the compound was evaluated in animal models, indicating favorable stability and bioavailability which are crucial for therapeutic applications .
Q & A
Q. How can ecological toxicity be evaluated given limited data on this compound?
- Methodological Answer :
- Read-Across Analysis : Compare with structurally similar compounds (e.g., Evocalcet derivatives) using ECOSAR or TEST software .
- Microtox Assays : Test acute toxicity in Vibrio fischeri (bioluminescence inhibition) at 5–100 ppm concentrations .
- Degradation Studies : Perform HPLC-MS to track hydrolysis products in simulated environmental conditions (pH 7–9, 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
